molecular formula C10H24Cl2N2 B8179444 N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl

N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl

Cat. No.: B8179444
M. Wt: 243.21 g/mol
InChI Key: WKYHZHRPAZBLHQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl is a chemical compound that belongs to the class of amines. It is characterized by the presence of a pyrrolidine ring, a methyl group, and a 2-methylpropyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl typically involves the reaction of N-methylpyrrolidine with 2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogens in the presence of a Lewis acid catalyst at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanone.

    Reduction: Formation of N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanol.

    Substitution: Formation of halogenated derivatives such as N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine halides.

Scientific Research Applications

N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanamine: An alkylamine with a similar structure but lacking the pyrrolidine ring.

    N-Methyl-2-pyrrolidone: A cyclic amide with a similar pyrrolidine ring but different functional groups.

Uniqueness

N-Methyl-1-(2-methylpropyl)-3-pyrrolidinemethanamine 2HCl is unique due to its combination of a pyrrolidine ring and a 2-methylpropyl group, which imparts specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-9(2)7-12-5-4-10(8-12)6-11-3;;/h9-11H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYHZHRPAZBLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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